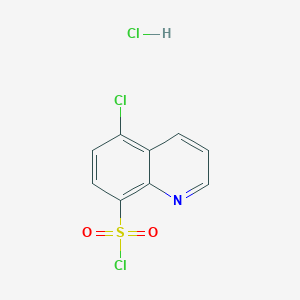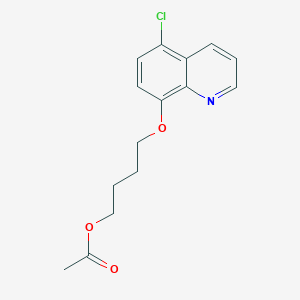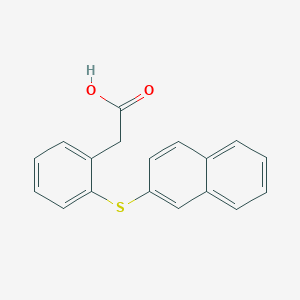
5-Chloroquinoline-8-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroquinoline-8-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or dimethyl sulfoxide.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with amines, the product is a sulfonamide derivative. Hydrolysis leads to the formation of sulfonic acids .
Aplicaciones Científicas De Investigación
5-Chloroquinoline-8-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloroquinoline-8-sulfonic acid
- 5-Chloroquinoline-8-sulfonyl fluoride
- 5-Chloroquinoline-8-sulfonyl bromide
Uniqueness
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, it is more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and research .
Propiedades
Fórmula molecular |
C9H6Cl3NO2S |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
Clave InChI |
BLZJXCOOCDDNJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)


![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)


![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)
